molecular formula C3H2Cl2F4 B097746 2,2-Dichloro-1,1,3,3-tetrafluoropropane CAS No. 17705-30-5

2,2-Dichloro-1,1,3,3-tetrafluoropropane

Cat. No.: B097746
CAS No.: 17705-30-5
M. Wt: 184.94 g/mol
InChI Key: IGUGQDSSBKNSBH-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,3,3-tetrafluoropropane (CAS: 76140-39-1) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₂F₄. It has been historically used as a solvent, refrigerant, and anesthetic agent due to its moderate boiling point and chemical stability . Regulatory bodies, including Toyota’s manufacturing standards, list it as a banned substance due to environmental concerns .

Properties

CAS No.

17705-30-5

Molecular Formula

C3H2Cl2F4

Molecular Weight

184.94 g/mol

IUPAC Name

2,2-dichloro-1,1,3,3-tetrafluoropropane

InChI

InChI=1S/C3H2Cl2F4/c4-3(5,1(6)7)2(8)9/h1-2H

InChI Key

IGUGQDSSBKNSBH-UHFFFAOYSA-N

SMILES

C(C(C(F)F)(Cl)Cl)(F)F

Canonical SMILES

C(C(C(F)F)(Cl)Cl)(F)F

Other CAS No.

17705-30-5

Synonyms

2,2-Dichloro-1,1,3,3-tetrafluoropropane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants

1,3-Dichloro-1,1,3,3-tetrafluoropropane (CAS: 76140-39-1)

Though sharing the same molecular formula (C₃H₂Cl₂F₄ ), this isomer differs in chlorine placement (positions 1 and 3). Its ODP and GWP are comparable to the 2,2-isomer, but its vapor pressure and boiling point may vary due to structural asymmetry. It is also listed as a banned compound in industrial applications .

1,2-Dichloro-1,1,2,3-tetrafluoropropane (HCFC-234bc; CAS: 149329-26-0)

This isomer has chlorine atoms at positions 1 and 2. Its molecular weight (184.95 g/mol ) and boiling point differ slightly from the 2,2-isomer, influencing its suitability as a refrigerant or solvent .

Table 1: Isomeric Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Applications Regulatory Status
2,2-Dichloro-1,1,3,3-tetrafluoropropane (76140-39-1) C₃H₂Cl₂F₄ 184.95 Solvent, anesthetic Banned (Toyota Standard)
1,3-Dichloro-1,1,3,3-tetrafluoropropane (76140-39-1) C₃H₂Cl₂F₄ 184.95 Industrial applications Banned
1,2-Dichloro-1,1,2,3-tetrafluoropropane (149329-26-0) C₃H₂Cl₂F₄ 184.95 Refrigerant intermediate Restricted

Halogen-Substituted Analogues

2,2-Dichloro-1,1,1-trifluoropropane (HCFC-234ab; CAS: 7126-01-4)

With one fewer fluorine atom (C₃H₃Cl₂F₃ ), this compound has a lower molecular weight (166.95 g/mol ) and higher volatility. It is used in niche applications but shares environmental drawbacks with other HCFCs .

1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb; CAS: GYFXFFXGFF)

This pentafluorinated variant (C₃HCl₂F₅ ) exhibits lower ODP due to reduced chlorine content but higher GWP from fluorine. It is utilized in precision cleaning and electronics manufacturing .

Table 2: Halogen-Substituted Analogues

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Properties Environmental Impact
This compound C₃H₂Cl₂F₄ 184.95 Moderate boiling point ODP: 0.02–0.05; GWP: ~800
2,2-Dichloro-1,1,1-trifluoropropane C₃H₃Cl₂F₃ 166.95 High volatility ODP: 0.01–0.03; GWP: ~600
HCFC-225cb C₃HCl₂F₅ 202.47 Low surface tension ODP: <0.02; GWP: ~1,200

Functional Group Derivatives

1,3-Dichlorotetrafluoroacetone (CAS: 127-21-9)

This ketone derivative (C₃Cl₂F₄O ) shares the dichloro-tetrafluoro motif but includes a carbonyl group. It is used as a chemical intermediate and exhibits higher reactivity due to the ketone functionality .

2-Chloro-1,3,3,3-tetrafluoropropene (HFO-1224; CAS: N/A)

A hydrofluoroolefin (HFO) with a double bond, this compound (C₃HClF₄ ) has negligible ODP and lower GWP, making it a modern alternative in refrigerants. Its synthesis from 2,3-dichloro-1,1,1,3-tetrafluoropropane (234da) avoids by-products like 1,2-dichloro-3,3,3-trifluoropropene .

Regulatory and Environmental Considerations

  • Banned Compounds : Both 2,2- and 1,3-dichloro-tetrafluoropropane isomers are prohibited in automotive manufacturing due to their environmental persistence .
  • Synthetic Pathways : Advanced methods using phase transfer catalysts minimize by-products in producing eco-friendly alternatives like HFO-1224 .
  • Substitute Viability : Brominated analogues (e.g., 2,2-dibromo-1,1,3,3-tetrafluoropropane) show higher toxicity and are less commercially viable .

Preparation Methods

Temperature and Pressure Control

Maintaining temperatures below 50°C during the initial exothermic phase prevents runaway reactions. In photochlorination, elevated temperatures (up to 70°C) accelerate radical formation without compromising selectivity.

Purification Techniques

Azeotropic distillation with water removes acidic byproducts (e.g., HCl, HF) and residual diluents. Subsequent fractional distillation under reduced pressure isolates the target compound at its boiling point of 74°C .

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of 2,2-Dichloro-1,1,3,3-tetrafluoropropane?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} NMR to distinguish fluorine environments and 1H^{1}\text{H} NMR to identify proton coupling patterns. For example, the asymmetric chlorine and fluorine substitution creates distinct splitting in spectra .
  • Infrared (IR) Spectroscopy: Analyze C-F (1100–1000 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) stretching vibrations to confirm functional groups .
  • Mass Spectrometry (MS): The molecular ion peak at m/z ≈185 (C3_3H2_2Cl2_2F4_4) and fragmentation patterns (e.g., loss of Cl or F groups) validate the structure .

Basic: What synthetic routes are available for this compound?

Answer:

  • Halogen Exchange Reactions: Start with propane derivatives (e.g., HCC-240fa) and substitute Cl/F groups using catalysts like SbF3_3 or Cr/Mg fluorides under controlled temperatures (150–300°C) .
  • Dehydrochlorination of Precursors: React 1,2-dichloro-2,3,3,3-tetrafluoropropane with a base (e.g., KOH) in a liquid-phase process to eliminate HCl and form the target compound .

Advanced: How can researchers resolve contradictions in reaction yields between vapor-phase and liquid-phase synthesis methods?

Answer:

  • Variable Optimization: Systematically test parameters like catalyst loading (e.g., Cr-MgF2_2 vs. homogeneous bases), temperature gradients, and residence time. For vapor-phase methods, higher temperatures (250–300°C) may favor selectivity, while liquid-phase reactions require precise stoichiometry .
  • Analytical Cross-Validation: Use gas chromatography-mass spectrometry (GC-MS) to quantify byproducts (e.g., isomers or unreacted precursors) and adjust feed ratios accordingly .

Advanced: What strategies are effective for isolating stereoisomers of this compound derivatives?

Answer:

  • Chromatographic Separation: Employ high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) to resolve cis/trans isomers. Solvent polarity adjustments (e.g., hexane/isopropanol mixtures) enhance resolution .
  • Crystallization: Leverage differences in melting points or solubility in fluorinated solvents (e.g., HCFC-225) for selective crystallization .

Advanced: How does the ozone depletion potential (ODP) of this compound compare to other HCFCs?

Answer:

  • Comparative Analysis: While exact ODP values for this compound are not explicitly reported, structurally similar HCFCs (e.g., HCFC-234db, ODP ~0.02–0.03) suggest moderate ozone depletion. Computational models (e.g., QSPR) can estimate atmospheric lifetime and chlorine reactivity .
  • Environmental Fate Studies: Conduct accelerated UV degradation tests in environmental chambers to quantify Cl radical release, a key driver of ODP .

Methodological: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Ventilation and PPE: Use fume hoods for synthesis steps to mitigate inhalation risks. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Emergency Measures: In case of exposure, immediately rinse affected areas with water and consult a physician. Maintain a safety data sheet (SDS) onsite for reference .

Methodological: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict preferential reaction sites (e.g., Cl atoms are more labile than F) .
  • Reaction Pathway Modeling: Simulate dehydrochlorination mechanisms using software like Gaussian or ORCA to identify transition states and optimize catalytic conditions .

Advanced: What environmental persistence metrics should be evaluated for this compound?

Answer:

  • Hydrolysis Studies: Test stability in aqueous media at varying pH levels. For example, gem-diol formation (as seen in related compounds) may indicate hydrolysis pathways .
  • Tropospheric Degradation: Use smog chamber experiments to measure reaction rates with hydroxyl radicals (OH•), a key determinant of atmospheric lifetime .

Basic: What are the thermodynamic properties of this compound relevant to storage and handling?

Answer:

  • Vapor Pressure and Boiling Point: Estimated values (e.g., bp ~40–60°C) can be derived from analogous compounds like HCFC-234db. Use Antoine equation parameters for precise storage temperature calibration .
  • Heat Capacity: Calculate via group contribution methods (e.g., Joback) for energy balance calculations in reactor design .

Advanced: How can researchers address discrepancies in reported catalytic efficiencies for fluorination reactions?

Answer:

  • Surface Characterization: Use X-ray photoelectron spectroscopy (XPS) or BET analysis to assess catalyst morphology and active site distribution. For example, Cr-MgF2_2 catalysts may exhibit varying surface fluorination levels .
  • Kinetic Isotope Effects (KIE): Study deuterated analogs to distinguish between rate-limiting steps (e.g., adsorption vs. bond cleavage) .

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